molecular formula C21H19N3O2S B2614540 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile CAS No. 450353-01-2

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2614540
CAS No.: 450353-01-2
M. Wt: 377.46
InChI Key: VFIHTFQCRIZCKC-FOWTUZBSSA-N
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Description

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Hydrogen Bonds in Thiazole Derivatives

  • Research Focus : A theoretical study investigated intramolecular CH⋯X (X = N, O, or Cl) hydrogen bonds in thiazole derivatives, which are relevant to understanding the properties and applications of compounds like (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile. This research contributes to the understanding of molecular interactions and structural stability in such compounds (Castro et al., 2007).

Corrosion Inhibition in Iron

  • Industrial Application : Thiazole derivatives have been studied for their potential as corrosion inhibitors for iron. This application is significant in industrial settings where metal corrosion can be a costly problem. The study provides insights into the interaction between thiazole compounds and metal surfaces, which could inform the use of compounds like this compound in corrosion prevention (Kaya et al., 2016).

Molecular Structure Analysis

  • Structural Analysis : Research on the flat versus twisted rotamers of 2,4-disubstituted thiazoles, including the effects of intermolecular hydrogen bonds, is crucial. Such studies aid in understanding the molecular conformation and stability of thiazole derivatives, impacting their chemical properties and potential applications (Bernès et al., 2002).

Fluorescent Chemosensor for Metal Ion Detection

  • Analytical Chemistry : A novel pyrazoline derivative, synthesized from a compound structurally similar to this compound, has been identified as a fluorescent chemosensor for detecting Fe3+ metal ions. This demonstrates the potential of thiazole derivatives in sensitive and selective detection applications (Khan, 2020).

Synthesis and Corrosion Inhibition of Copper

  • Material Science : The synthesis of thiazoles and their applications as corrosion inhibitors for copper highlight another industrial use. Understanding the interactions and efficiency of these compounds can lead to more effective corrosion prevention strategies (Farahati et al., 2019).

Electron Transport Material in Organic Electronics

  • Organic Electronics : A study on the charge-transport properties of a compound similar to this compound suggests potential applications in organic electronics. The research delves into its structural, electro-optical, and charge-transport properties, indicating its suitability as a hole-transport material (Irfan et al., 2015).

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-4-7-17(8-5-14)23-12-16(11-22)21-24-18(13-27-21)15-6-9-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHTFQCRIZCKC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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